molecular formula C18H25NO2S B12532235 Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- CAS No. 866548-16-5

Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl-

Cat. No.: B12532235
CAS No.: 866548-16-5
M. Wt: 319.5 g/mol
InChI Key: JZKSQVNWLLURSV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- is a complex organic compound with a unique structure that includes a benzenesulfonamide core substituted with 4-methyl, 1-octynyl, and 2-propenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonamide core, followed by the introduction of the 4-methyl, 1-octynyl, and 2-propenyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-methyl-: A simpler analog with similar core structure but lacking the additional substituents.

    Benzenesulfonamide, N-(2-propynyl)-4-methyl-: Another analog with a different substitution pattern.

Uniqueness

Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

866548-16-5

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

4-methyl-N-oct-1-ynyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C18H25NO2S/c1-4-6-7-8-9-10-16-19(15-5-2)22(20,21)18-13-11-17(3)12-14-18/h5,11-14H,2,4,6-9,15H2,1,3H3

InChI Key

JZKSQVNWLLURSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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